molecular formula C32H33NO6 B11057763 Methyl 12-[3-ethoxy-4-(propanoyloxy)phenyl]-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate

Methyl 12-[3-ethoxy-4-(propanoyloxy)phenyl]-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate

Cat. No.: B11057763
M. Wt: 527.6 g/mol
InChI Key: LPZBWABDUVMDIF-UHFFFAOYSA-N
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Description

Methyl 12-[3-ethoxy-4-(propanoyloxy)phenyl]-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[a]acridine core, which is known for its biological activity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 12-[3-ethoxy-4-(propanoyloxy)phenyl]-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 12-[3-ethoxy-4-(propanoyloxy)phenyl]-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including anti-cancer and anti-inflammatory properties.

    Medicine: Potential therapeutic agent due to its bioactive benzo[a]acridine core.

    Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzo[a]acridine core can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes or signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 12-[3-ethoxy-4-(propanoyloxy)phenyl]-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C32H33NO6

Molecular Weight

527.6 g/mol

IUPAC Name

methyl 12-(3-ethoxy-4-propanoyloxyphenyl)-9,9-dimethyl-11-oxo-7,8,10,12-tetrahydrobenzo[a]acridine-8-carboxylate

InChI

InChI=1S/C32H33NO6/c1-6-25(35)39-23-15-13-19(16-24(23)38-7-2)26-27-20-11-9-8-10-18(20)12-14-21(27)33-30-28(26)22(34)17-32(3,4)29(30)31(36)37-5/h8-16,26,29,33H,6-7,17H2,1-5H3

InChI Key

LPZBWABDUVMDIF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=C(C=C(C=C1)C2C3=C(C(C(CC3=O)(C)C)C(=O)OC)NC4=C2C5=CC=CC=C5C=C4)OCC

Origin of Product

United States

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